molecular formula C7H7NO3 B8760272 3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole-5-carbaldehyde

3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole-5-carbaldehyde

Cat. No. B8760272
M. Wt: 153.14 g/mol
InChI Key: NIMJHABEMFFTCQ-UHFFFAOYSA-N
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Patent
US06791738B2

Procedure details

POCl3 (1.67 g, 10.92 mmol) was added to a solution of DMF (0.84 g, 11.44 mmol) in methylene chloride (5.0 mL) at 0° C. and the reaction mixture allowed to come to room temperature. The reaction mixture was then slowly added to a solution of 3,4-ethylenedioxypyrrole (1.3 g, 10.40 mmol) in methylene chloride (5.0 mL) at 0° C. and allowed to come to room temperature. After stirring for 12 h, an excess of 3.0 M NaOH solution was added and stirred for 2 h in a hot water bath. The reaction mixture was extracted with methylene chloride (40 mL×3) and the combined organic layers were dried over MgSO4. Purification of the residue was accomplished by chromatography on silica gel using hexane/ethyl acetate (2:1) as eluent to afford the product as a white solid (1.5 g, 65%): mp 147° C.; 1H NMR (300 MHz, CDCl3) δ9.43 (s, 1H), 9.02 (br, 1H), 6.62 (d, J=3.8 Hz, 1H), 4.24 (m, 4H); Anal. Calcd for C7H7NO3: C, 54.90; H, 4.61; N, 9.15. Found: C, 55.03; H, 4.48; N, 9.14.
Name
Quantity
1.67 g
Type
reactant
Reaction Step One
Name
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
65%

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)Cl.CN([CH:9]=[O:10])C.[CH2:11]1[CH2:19][O:18][C:17]2[C:13](=[CH:14][NH:15][CH:16]=2)[O:12]1.[OH-].[Na+]>C(Cl)Cl>[CH:9]([C:14]1[NH:15][CH:16]=[C:17]2[O:18][CH2:19][CH2:11][O:12][C:13]=12)=[O:10] |f:3.4|

Inputs

Step One
Name
Quantity
1.67 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
0.84 g
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.3 g
Type
reactant
Smiles
C1OC2=CNC=C2OC1
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to come to room temperature
CUSTOM
Type
CUSTOM
Details
to come to room temperature
STIRRING
Type
STIRRING
Details
stirred for 2 h in a hot water bath
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with methylene chloride (40 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Purification of the residue

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(=O)C=1NC=C2C1OCCO2
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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